An In-depth Technical Guide to the Physicochemical Properties of Methyl (S)-2-(methylamino)pentanoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl (S)-2-(methylamino)pentanoate
Foreword: A Practical Framework for the Characterization of a Novel Amino Acid Ester
To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive resource for understanding and characterizing the physicochemical properties of Methyl (S)-2-(methylamino)pentanoate. In the realm of pharmaceutical development, a thorough understanding of a molecule's fundamental characteristics is paramount for formulation, stability, and, ultimately, therapeutic efficacy. This document moves beyond a simple recitation of data points. Instead, it provides a practical framework, grounded in established scientific principles, for the experimental determination and theoretical prediction of the key physicochemical parameters of this chiral amino acid ester. As direct experimental data for this specific molecule is not extensively available in the public domain, this guide empowers the reader with the methodologies to generate this critical information, ensuring scientific integrity and robust drug development processes.
Molecular Identity and Structural Elucidation
Methyl (S)-2-(methylamino)pentanoate is a chiral amino acid ester derived from the N-methylation of L-leucine methyl ester. Its molecular structure is foundational to its chemical behavior and biological activity.
| Property | Value | Source |
| Chemical Name | Methyl (S)-2-(methylamino)pentanoate | - |
| Synonyms | L-Leucine, N-methyl-, methyl ester | [1] |
| CAS Number | 35026-08-5 | [1] |
| Molecular Formula | C₈H₁₇NO₂ | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| Chemical Structure | ![]() | - |
A hypothesized synthetic pathway for Methyl (S)-2-(methylamino)pentanoate involves the esterification of N-methyl-L-leucine or the N-methylation of L-leucine methyl ester. A common laboratory-scale synthesis could involve the reaction of L-leucine with methanol in the presence of an acid catalyst, followed by N-methylation.[2]
Potential impurities arising from such a synthesis could include:
-
Unreacted starting materials (L-leucine, N-methyl-L-leucine).
-
Over-methylated products (quaternary ammonium salts).
-
Enantiomeric impurity ((R)-2-(methylamino)pentanoate).
-
By-products from side reactions, such as the formation of diketopiperazines.[3]
Predicted and Estimated Physicochemical Properties
In the absence of extensive experimental data, predictive models and data from analogous compounds provide valuable initial estimates of the physicochemical properties of Methyl (S)-2-(methylamino)pentanoate. It is crucial to recognize that these are estimations and must be confirmed by experimental determination.
| Property | Predicted/Estimated Value | Basis of Estimation |
| Boiling Point | ~130-150 °C | Based on the boiling point of methyl pentanoate (126 °C) with an increase due to the presence of the amino group and higher molecular weight.[4][5] |
| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. The hydrochloride salt of a similar compound is a powder.[6] |
| pKa (of the methylamino group) | ~10.5 | Based on the typical pKa of secondary amines. Computational prediction methods can provide a more refined estimate.[7][8] |
| LogP | ~1.5 - 2.5 | Estimated based on the structure's aliphatic and polar components. |
Experimental Determination of Physicochemical Properties
This section provides detailed, field-proven methodologies for the experimental characterization of Methyl (S)-2-(methylamino)pentanoate.
Boiling Point Determination
The boiling point is a critical physical constant for a liquid. For a novel compound, its experimental determination is essential for purification (distillation) and identity confirmation.
This method is suitable for small sample volumes.
-
Apparatus Setup:
-
Attach a small test tube (e.g., 6x50 mm) containing approximately 0.5 mL of Methyl (S)-2-(methylamino)pentanoate to a thermometer using a rubber band.
-
Invert a sealed-end capillary tube and place it inside the test tube with the open end submerged in the liquid.
-
Place this assembly in a Thiele tube or a beaker containing mineral oil.
-
-
Heating:
-
Gently heat the side arm of the Thiele tube or the beaker on a hot plate.
-
Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles exits the capillary tube. This indicates that the vapor pressure of the sample has overcome the external pressure.
-
-
Measurement:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Record the temperature. For high accuracy, also record the atmospheric pressure.
-
Caption: Workflow for Micro Boiling Point Determination.
Solubility Profile
Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and in vitro/in vivo testing.
Qualitative Assessment:
-
Add approximately 10 mg of Methyl (S)-2-(methylamino)pentanoate to a series of test tubes.
-
To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Vortex each tube for 30 seconds and visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
-
For aqueous solubility, test the pH of the solution. Due to the basic nature of the amine, the compound is expected to be more soluble in acidic aqueous solutions. Test solubility in 0.1 M HCl and 0.1 M NaOH.
Quantitative Assessment (Shake-Flask Method): [9]
-
Prepare a supersaturated solution of Methyl (S)-2-(methylamino)pentanoate in the solvent of interest in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand undisturbed for any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent and analyze the concentration using a validated analytical method, such as HPLC-UV or GC-MS.
Caption: Workflow for Solubility Determination.
Determination of the Acid Dissociation Constant (pKa)
The pKa of the secondary amine is a critical parameter that influences the compound's solubility, lipophilicity, and interaction with biological targets at different physiological pH values.
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve a known amount of Methyl (S)-2-(methylamino)pentanoate in deionized water to a known concentration (e.g., 1-10 mM). To ensure complete dissolution, the solution can be acidified with a known volume of standardized HCl to a pH below the expected pKa (e.g., pH 2-3).
-
Titration:
-
Place the solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments.
-
Record the pH after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Methyl (S)-2-(methylamino)pentanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | s | 3H | O-CH ₃ |
| ~3.2-3.4 | m | 1H | CH (N) |
| ~2.4 | s | 3H | N-CH ₃ |
| ~1.5-1.7 | m | 1H | CH (CH₃)₂ |
| ~1.2-1.4 | m | 2H | CH ₂ |
| ~0.9 | d | 6H | C(CH ₃)₂ |
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~175 | C =O |
| ~60 | C H(N) |
| ~52 | O-C H₃ |
| ~40 | C H₂ |
| ~35 | N-C H₃ |
| ~25 | C H(CH₃)₂ |
| ~22 | C(C H₃)₂ |
Note: These are predicted chemical shifts. Actual experimental values may vary.[10][11][12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300-3500 | N-H | Stretching (secondary amine) |
| ~2850-3000 | C-H | Stretching (aliphatic) |
| ~1735-1750 | C=O | Stretching (ester) |
| ~1150-1250 | C-O | Stretching (ester) |
Stability and Degradation Profile
Understanding the stability of Methyl (S)-2-(methylamino)pentanoate is critical for determining appropriate storage conditions and shelf-life.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions.[14][15][16]
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[17]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[17]
-
Thermal Degradation: Solid sample at 80 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
Analyze the stressed samples by a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and quantify any degradation products.
-
Mass spectrometry (LC-MS) can be used to elucidate the structures of the degradation products.
-
Potential Degradation Pathways:
-
Hydrolysis of the ester to form (S)-2-(methylamino)pentanoic acid and methanol. This is expected to be more rapid under basic conditions.
-
Oxidation of the secondary amine to form N-oxide or other oxidative products.
Caption: Workflow for Forced Degradation Studies.
Analytical Methodologies for Purity and Enantiomeric Excess Determination
A robust analytical method is essential for quality control, ensuring the purity and correct stereochemistry of the compound.
Chiral High-Performance Liquid Chromatography (HPLC)
A chiral HPLC method is necessary to separate and quantify the (S)- and (R)-enantiomers.
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of amino acid derivatives.
-
Mobile Phase Screening:
-
Normal Phase: A mixture of hexane/isopropanol or hexane/ethanol is a common starting point. The ratio of the polar modifier can be adjusted to optimize resolution.
-
Reversed Phase: A mixture of water/acetonitrile or water/methanol with an acidic modifier (e.g., trifluoroacetic acid or formic acid) can be explored.
-
-
Derivatization (Optional): If separation of the underivatized compound is challenging, derivatization with a chromophoric or fluorophoric agent can enhance detectability and may improve chiral recognition.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.[6]
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of Methyl (S)-2-(methylamino)pentanoate and outlines robust experimental methodologies for their determination. By combining predictive approaches with established analytical techniques, researchers and drug development professionals can build a thorough understanding of this molecule's behavior, which is essential for its successful application in pharmaceutical research and development. The provided protocols serve as a starting point for the in-depth characterization required to advance this and similar molecules through the development pipeline.
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